molecular formula C20H15FN2O2S B12108092 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole

2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B12108092
M. Wt: 366.4 g/mol
InChI Key: OBNJEGKQRUDUQM-UHFFFAOYSA-N
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Description

2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group with a fluorine atom at the 2’ position, a benzimidazole core, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the biphenyl and benzimidazole intermediates. One common route involves the reaction of 2-(2-fluorobiphenyl-4-yl)propionic acid with thionyl chloride to form an acid chloride, which is then reacted with tris(trimethylsilyloxy)ethylene to yield a key intermediate . This intermediate undergoes further reactions, including treatment with carbon tetrachloride and triphenylphosphine, followed by heating with N-methylthiourea in water to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells may be due to its ability to inhibit certain enzymes or signaling pathways critical for cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to its combination of a fluorinated biphenyl group, a benzimidazole core, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)phenyl]-6-methylsulfonyl-1H-benzimidazole

InChI

InChI=1S/C20H15FN2O2S/c1-26(24,25)15-10-11-18-19(12-15)23-20(22-18)14-8-6-13(7-9-14)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,22,23)

InChI Key

OBNJEGKQRUDUQM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4F

Origin of Product

United States

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